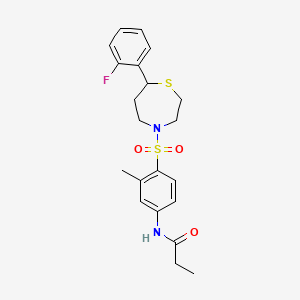
N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H25FN2O3S2 and its molecular weight is 436.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound characterized by its unique structural features, including a thiazepane ring, a sulfonyl group, and a propionamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serotonin receptor subtypes and its implications in oncology.
Chemical Structure and Properties
- Molecular Formula : C19H22FN3O2S
- Molecular Weight : 375.45 g/mol
- Structural Features :
- Thiazepane ring
- Sulfonamide linkage
- Aromatic rings contributing to biological interactions
While specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest potential interactions with various biological targets. Notably, the compound may inhibit the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which plays a critical role in mood regulation and pain perception. This receptor interaction could position the compound as a candidate for treating mood disorders and certain pain syndromes.
Anticancer Properties
Research indicates that this compound exhibits significant activity against various cancer cell lines. This suggests a potential therapeutic application in oncology. The exact pathways through which this compound exerts its anticancer effects are still under investigation but may involve modulation of cell proliferation and apoptosis.
Serotonin Receptor Interaction
The compound's interaction with serotonin receptors, particularly 5-HTR1D, suggests potential antidepressant effects. Such activity could be beneficial in developing new treatments for depression and anxiety disorders.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table highlighting their biological activities:
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine Receptor 1D Inhibitors | Contains similar amide and aromatic structures | Potential antidepressant effects |
| Famotidine Sulfamoyl Propanamide | Features a sulfonamide group | Antihistamine properties |
| Thiazepane Derivatives | Includes thiazepane rings but varies in substituents | Various biological activities including antimicrobial |
This comparative analysis illustrates the diverse pharmacological profiles that can arise from similar structural motifs.
Preliminary Studies
Initial studies have indicated that this compound shows promise as an effective inhibitor of cancer cell growth. For example, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
Ongoing Research
Ongoing research is focused on elucidating the precise mechanisms through which this compound interacts with biological systems. Current studies aim to identify specific molecular targets and pathways affected by the compound, which may lead to further therapeutic applications.
属性
IUPAC Name |
N-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S2/c1-3-21(25)23-16-8-9-20(15(2)14-16)29(26,27)24-11-10-19(28-13-12-24)17-6-4-5-7-18(17)22/h4-9,14,19H,3,10-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKXWANPCIALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














